molecular formula C22H15ClN2O B15212612 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one CAS No. 89069-80-7

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one

Cat. No.: B15212612
CAS No.: 89069-80-7
M. Wt: 358.8 g/mol
InChI Key: ACPWPRAWILXCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with chlorophenyl and diphenyl groups

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved often include the activation of stress response proteins and the modulation of gene expression.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:

    3-(3-Chlorophenyl)-2,6-diphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(3-Chlorophenyl)-2,6-diphenylpyridazine: Contains a pyridazine ring, which has different electronic properties compared to pyrimidine.

    3-(3-Chlorophenyl)-2,6-diphenylpyrazine: Features a pyrazine ring, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

89069-80-7

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C22H15ClN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H

InChI Key

ACPWPRAWILXCNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.